Cas no 176446-91-6 (4-(pyridin-3-yl)butanoic Acid hydrochloride)

4-(Pyridin-3-yl)butanoic acid hydrochloride is a pyridine derivative with a carboxyl-functionalized butyl chain, offering versatile reactivity for organic synthesis and pharmaceutical applications. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. The compound serves as a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological and metabolic pathways. Its pyridine moiety provides a heterocyclic scaffold for further functionalization, while the carboxylic acid group enables conjugation or derivatization. The product is characterized by high purity and consistent quality, making it suitable for research and industrial-scale applications requiring precise chemical building blocks.
4-(pyridin-3-yl)butanoic Acid hydrochloride structure
176446-91-6 structure
Product Name:4-(pyridin-3-yl)butanoic Acid hydrochloride
CAS No:176446-91-6
MF:C9H12ClNO2
MW:201.650081634521
CID:1107841
PubChem ID:86811679
Update Time:2025-10-29

4-(pyridin-3-yl)butanoic Acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinebutanoic acid hydrochloride
    • 176446-91-6
    • AKOS026741368
    • BHA44691
    • 4-(3-pyridyl)butanoic acid hydrochloride
    • 4-pyridin-3-ylbutanoic acid;hydrochloride
    • 4-(pyridin-3-yl)butanoicacidhydrochloride
    • AT25838
    • 4-(PYRIDIN-3-YL)BUTANOIC ACID HCL
    • EN300-183128
    • 4-(pyridin-3-yl)butanoic acid hydrochloride
    • 4-(pyridin-3-yl)butanoic Acid hydrochloride
    • Inchi: 1S/C9H11NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2,(H,11,12);1H
    • InChI Key: BIAUXLCJVRFGCK-UHFFFAOYSA-N
    • SMILES: Cl.OC(CCCC1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 201.0556563g/mol
  • Monoisotopic Mass: 201.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 148
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2Ų

4-(pyridin-3-yl)butanoic Acid hydrochloride Pricemore >>

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Additional information on 4-(pyridin-3-yl)butanoic Acid hydrochloride

Research Update on 4-(pyridin-3-yl)butanoic Acid Hydrochloride (CAS: 176446-91-6): Recent Advances and Applications

4-(pyridin-3-yl)butanoic Acid hydrochloride (CAS: 176446-91-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine and butanoic acid functional groups, has been the subject of recent studies due to its potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and medicinal chemistry applications.

Recent research has focused on the synthesis and optimization of 4-(pyridin-3-yl)butanoic Acid hydrochloride, with particular attention to its role as a building block for more complex pharmacologically active molecules. Studies have demonstrated its utility in the synthesis of kinase inhibitors, where the pyridine moiety serves as a key pharmacophore. Additionally, its carboxylic acid functionality allows for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(pyridin-3-yl)butanoic Acid hydrochloride as a precursor for the development of novel anti-inflammatory agents. The study reported successful modification of the compound to produce derivatives with significant COX-2 inhibitory activity, showcasing its potential in addressing inflammatory diseases. The hydrochloride salt form was particularly noted for its improved bioavailability compared to the free acid form.

Another significant application emerged in the field of neurodegenerative disease research. A recent publication in ACS Chemical Neuroscience highlighted the compound's role in the synthesis of small molecules targeting α-synuclein aggregation, a key pathological feature in Parkinson's disease. The researchers utilized 4-(pyridin-3-yl)butanoic Acid hydrochloride as a core structure to develop compounds that effectively reduced protein aggregation in in vitro models.

From a synthetic chemistry perspective, advances in the production of 4-(pyridin-3-yl)butanoic Acid hydrochloride have been reported, with new catalytic methods offering higher yields and improved purity. A 2024 study in Organic Process Research & Development described an efficient palladium-catalyzed coupling approach that significantly reduced production costs while maintaining excellent enantiomeric purity, addressing previous challenges in large-scale synthesis.

The compound's physicochemical properties have also been thoroughly characterized in recent investigations. Computational studies have provided detailed insights into its molecular interactions and binding affinities, supporting its use in structure-based drug design. These findings have been particularly valuable in virtual screening campaigns, where 4-(pyridin-3-yl)butanoic Acid hydrochloride derivatives have shown promise against various therapeutic targets.

Looking forward, the versatility of 4-(pyridin-3-yl)butanoic Acid hydrochloride continues to attract research attention. Current investigations are exploring its potential in prodrug design, where its chemical functionality can be exploited to improve drug delivery and targeting. Furthermore, its application in the development of PROTACs (proteolysis targeting chimeras) represents an exciting new direction, leveraging its ability to serve as a linker between target proteins and E3 ubiquitin ligases.

In conclusion, 4-(pyridin-3-yl)butanoic Acid hydrochloride (CAS: 176446-91-6) remains a compound of substantial interest in chemical biology and pharmaceutical research. Its diverse applications, from serving as a synthetic building block to contributing to novel therapeutic strategies, underscore its importance in contemporary drug discovery efforts. Continued research into its properties and applications is expected to yield further valuable insights and potential therapeutic breakthroughs.

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